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Compound of Interest

Compound Name: 3-Propylcyclopentene

Cat. No.: B11993994

A deep dive into the C=C bond properties of cyclopropene, cyclobutene, cyclopentene, and
cyclohexene, supported by experimental data, reveals significant variations influenced by ring
strain. This guide provides researchers, scientists, and drug development professionals with a
comparative study of these fundamental organic structures, offering insights into their relative
stabilities and reactivities.

The unique cyclic structures of cycloalkenes impose geometric constraints that directly impact
the characteristics of the endocyclic carbon-carbon double bond (C=C). This comparison
elucidates the interplay between ring size, ring strain, C=C bond length, and C=C bond energy.

Quantitative Comparison of C=C Bond
Characteristics

The table below summarizes key quantitative data for the C=C bond in cyclopropene,
cyclobutene, cyclopentene, and cyclohexene, alongside their corresponding cycloalkanes for
reference.
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C=C Bond
. . C=C Bond Dissociation Strain Energy
Compound Ring Size
Length (A) Energy (kcal/mol)

(kcal/mol)
Cyclopropene 3 ~1.296 - 54.1[1][2]
Cyclobutene 4 ~1.322[3] 63.5[1][2] ~26.5
Cyclopentene 5 ~1.343[4] - 5.4 - 6.2[5][6]
Cyclohexene 6 ~1.33 - ~1.0

Note: Specific C=C bond dissociation energies for cyclopropene and cyclopentene are not
readily available in the literature. The strain energy of cyclohexene is significantly lower than
the smaller rings, approaching that of its corresponding cycloalkane.

The Influence of Ring Strain

Ring strain, a combination of angle strain, torsional strain, and steric strain, plays a pivotal role
in determining the C=C bond characteristics in cycloalkenes.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubs.acs.org/doi/pdf/10.1021/ja036309a
https://pubmed.ncbi.nlm.nih.gov/15053635/
https://glaserr.missouri.edu/vitpub/papers/bruice3e/chapter3/cyclobutene.html
https://pubs.acs.org/doi/pdf/10.1021/ja036309a
https://pubmed.ncbi.nlm.nih.gov/15053635/
https://pubs.acs.org/doi/pdf/10.1021/j100700a024
https://www.mdpi.com/2624-8549/2/2/22
https://www.researchgate.net/publication/341124050_A_Procedure_for_Computing_Hydrocarbon_Strain_Energies_Using_Computational_Group_Equivalents_with_Application_to_66_Molecules
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11993994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Ring Size

Cyclopropene (3) —® Cyclobutene (4) —# Cyclopentene (5) —# Cyclohexene (6)

Rtg Strain ‘
High » Moderate Low — Negligible

C=C BO!ld Length

-------------- » Shortest » Short —t Longer —or. Typical =

C=C Bond Strenéth o T

EEEEEERE R » Weakest » Weaker _, > Stronger

Click to download full resolution via product page

Relationship between ring size, strain, and C=C bond properties.

As the ring size decreases, the deviation from the ideal sp2 bond angle of 120° increases,
leading to higher angle strain. This increased strain weakens the C=C bond, resulting in a
shorter bond length and lower bond dissociation energy. Cyclopropene, with its highly strained
three-membered ring, exemplifies this trend with the shortest and weakest C=C bond.[1][2][7]
Conversely, as the ring size increases, the molecule can adopt conformations that minimize
strain, allowing the C=C bond characteristics to approach those of a typical acyclic alkene.
Cyclohexene, with its relatively strain-free chair conformation, has a C=C bond length and
strength comparable to non-cyclic alkenes.[8]

Experimental Protocols
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The determination of C=C bond characteristics relies on precise experimental techniques.

Determination of C=C Bond Length by X-ray
Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional
arrangement of atoms in a crystalline solid, including the bond lengths between them.
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Experimental workflow for bond length determination.

Methodology:
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o Crystal Growth: High-quality single crystals of the cycloalkene derivative are grown from a
supersaturated solution. The slow evaporation of a suitable solvent is a common method.

» X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The crystal diffracts the X-rays at specific angles, creating a
unique diffraction pattern.

o Data Collection: The intensities and positions of the diffracted X-ray spots are recorded using
a detector as the crystal is rotated.

 Structure Solution: The diffraction data is processed to determine the electron density
distribution within the crystal. This initial model provides the approximate positions of the
atoms.

o Structure Refinement: The atomic positions and other parameters are refined to achieve the
best possible fit between the calculated and observed diffraction patterns.

e Bond Length Determination: From the refined atomic coordinates, the precise distances
between the two carbon atoms of the double bond are calculated, yielding the C=C bond
length.

Determination of Bond Energy by Bomb Calorimetry

Bomb calorimetry is a technique used to measure the heat of combustion of a substance, from
which the bond energies can be derived.

Methodology:

o Sample Preparation: A known mass of the cycloalkene is placed in a sample holder within a
high-pressure stainless steel container, known as a "bomb."

e Pressurization: The bomb is filled with excess pure oxygen to ensure complete combustion.

e Immersion: The bomb is submerged in a known volume of water in an insulated container
called a calorimeter.

e Ignition: The sample is ignited electrically.
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o Temperature Measurement: The temperature of the water is carefully monitored and
recorded before and after combustion. The maximum temperature reached is used to
calculate the heat released.

o Calculation of Heat of Combustion: The heat of combustion (AHc) is calculated using the
formula: g = CcalAT where q is the heat absorbed by the calorimeter, Ccal is the heat
capacity of the calorimeter, and AT is the change in temperature.

o Calculation of Bond Energy: The heat of combustion is related to the bond energies of the
reactants and products. By knowing the standard heats of formation of the products (CO2
and H20) and the bond energies of all other bonds in the cycloalkene, the C=C bond
dissociation energy can be calculated using Hess's Law. This often involves comparing the
heats of combustion of a series of related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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